2,7-Bis(difluoromethyl)benzo[d]oxazole
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Overview
Description
2,7-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of difluoromethyl groups at positions 2 and 7 enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of difluoromethylated benzoxazole derivatives.
Reduction: Formation of partially or fully reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2,7-Bis(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but without difluoromethyl groups.
2,7-Dimethylbenzoxazole: A similar compound with methyl groups instead of difluoromethyl groups.
2,7-Dichlorobenzoxazole: A compound with chlorine atoms at positions 2 and 7.
Uniqueness
2,7-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of difluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C9H5F4NO |
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Molecular Weight |
219.14 g/mol |
IUPAC Name |
2,7-bis(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO/c10-7(11)4-2-1-3-5-6(4)15-9(14-5)8(12)13/h1-3,7-8H |
InChI Key |
NDTYXJUOTJJXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)C(F)F |
Origin of Product |
United States |
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